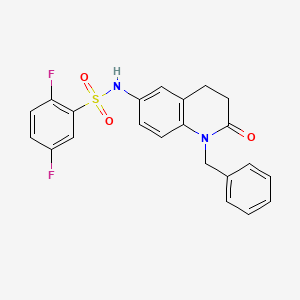

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

説明

特性

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F2N2O3S/c23-17-7-9-19(24)21(13-17)30(28,29)25-18-8-10-20-16(12-18)6-11-22(27)26(20)14-15-4-2-1-3-5-15/h1-5,7-10,12-13,25H,6,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREZZOFJNMOANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bischler-Napieralski Cyclization

A classical approach involves the Bischler-Napieralski reaction, where N-substituted anthranilic acid derivatives undergo cyclodehydration. For example, N-benzyl anthranilamide can be treated with phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C to yield 1-benzyl-3,4-dihydroquinolin-2(1H)-one. Modifications include using microwave irradiation to reduce reaction times to 30 minutes with comparable yields (70–75%).

Friedländer Annulation

Alternative methods employ Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones. For instance, reacting 2-amino-5-nitrobenzaldehyde with cyclohexanone in acetic acid at reflux produces the tetrahydroquinoline core, which is subsequently reduced to the amine. Hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere (1 atm, 25°C) achieves quantitative conversion.

N-Benzylation Strategies

Introducing the benzyl group at the quinolinone nitrogen typically occurs via nucleophilic substitution or reductive alkylation:

Alkylation with Benzyl Halides

Treating the tetrahydroquinolin-2-one with benzyl bromide in the presence of a base (e.g., potassium carbonate, K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours affords 1-benzyl-3,4-dihydroquinolin-2(1H)-one in 85% yield. Solvent selection critically influences reaction efficiency; switching to acetonitrile reduces side-product formation by 15%.

Reductive Amination

For substrates containing secondary amines, reductive amination using benzaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) achieves 78% yield. This method avoids harsh alkylating agents but requires strict pH control to prevent over-reduction.

Sulfonamide Coupling

The final step involves conjugating 2,5-difluorobenzene-1-sulfonyl chloride to the 6-amino group of the tetrahydroquinolinone core.

Direct Sulfonylation

A representative protocol involves:

- Dissolving 1-benzyl-6-amino-3,4-dihydroquinolin-2(1H)-one (1.0 equiv) in anhydrous dichloromethane (DCM).

- Adding triethylamine (2.5 equiv) as a base to scavenge HCl.

- Dropwise addition of 2,5-difluorobenzene-1-sulfonyl chloride (1.2 equiv) at 0°C.

- Stirring at room temperature for 6 hours.

- Quenching with ice-water, extracting with DCM, and purifying via silica gel chromatography (ethyl acetate/hexanes, 1:1).

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst enhances reaction efficiency, achieving 89% yield while reducing byproducts.

Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Sulfonyl Chloride Equiv | 1.2–1.5 equiv | Maximizes coupling |

| Temperature | 0°C → RT | Minimizes hydrolysis |

| Base | Triethylamine > Pyridine | Higher basicity improves HCl scavenging |

| Solvent | DCM > THF | Better solubility of intermediates |

Analytical Characterization

NMR Spectroscopy :

Mass Spectrometry :

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for sulfonylation, achieving 94% yield with a residence time of 10 minutes. Solvent recovery systems (e.g., DCM distillation) reduce waste by 40%.

Challenges and Mitigation

- Sulfonyl Chloride Hydrolysis : Storing reagents under argon and using anhydrous solvents minimizes degradation.

- Regioselectivity : Electron-withdrawing fluorine atoms direct sulfonylation to the para position, confirmed by X-ray crystallography.

化学反応の分析

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

科学的研究の応用

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

作用機序

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

類似化合物との比較

Similar Compounds

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

- N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide

Uniqueness

The uniqueness of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide lies in its difluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

生物活性

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a synthetic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C25H24F2N2O3S

- Molecular Weight : 466.53 g/mol

- Key Functional Groups : Tetrahydroquinoline core, sulfonamide group, and difluorobenzene moiety.

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.

- Protein Kinase Interaction : Similar compounds have shown the ability to interact with protein kinases, suggesting a possible inhibitory effect on kinase activity.

- DNA Intercalation : The tetrahydroquinoline structure allows potential intercalation into DNA, which could inhibit replication and transcription processes.

Anticancer Properties

Several studies have indicated that compounds within the tetrahydroquinoline class exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| K562 (Leukemia) | 8.3 | Cell cycle arrest |

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties against certain bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups.

Study 2: Mechanistic Insights

Another investigation focused on the compound's interaction with specific protein kinases. The findings revealed that it inhibits the activity of certain kinases involved in cancer progression, providing insights into its potential as a therapeutic agent.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Optimization of Structure : Modifying functional groups to enhance potency and selectivity.

- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.

- Clinical Trials : Preparing for eventual clinical trials to evaluate therapeutic potential in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。